(2-Hydroxy-2-oxo-1,2lambda5-oxaphospholan-5-yl)methyl (Z)-hexadec-9-enoate (2-Hydroxy-2-oxo-1,2lambda5-oxaphospholan-5-yl)methyl (Z)-hexadec-9-enoate Cyclic phosphatidic acids (cPAs) are naturally occurring analogs of lysophosphatidic acid (LPA) in which the sn-2 hydroxy group forms a 5-membered ring with the sn-3 phosphate. Carba-derivatives of cPA (ccPA) are modified at the sn-2 (2-ccPA) or sn-3 (3-ccPA) linkage, preventing the opening of cPA to produce lysophosphatidic acid (LPA). Palmitoleoyl 3-carbacyclic phosphatidic acid (3-ccPA 16:1) is a cyclic LPA analog that contains the 16:1 fatty acid, palmitoleate, at the sn-1 position of the glycerol backbone. At 25 μM, it inhibits the transcellular migration of MM1 cells across mesothelial cell monolayers in response to fetal bovine serum (86.9%) or LPA (99.9%) without affecting proliferation. 3-ccPA 16:1 significantly inhibits autotaxin (IC50 = 620 nM), an enzyme that is important in cancer cell survival, growth, migration, invasion and metastasis. When delivered intraperitoneally, 3-ccPA 16:1 significantly reduces the number of lung metastases formed in mice injected with B16F10 melanoma cells in the tail vein.
Brand Name: Vulcanchem
CAS No.: 910228-13-6
VCID: VC0109563
InChI: InChI=1S/C20H37O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(21)24-18-19-16-17-26(22,23)25-19/h7-8,19H,2-6,9-18H2,1H3,(H,22,23)/b8-7-
SMILES: CCCCCCC=CCCCCCCCC(=O)OCC1CCP(=O)(O1)O
Molecular Formula: C20H37O5P
Molecular Weight: 388.5 g/mol

(2-Hydroxy-2-oxo-1,2lambda5-oxaphospholan-5-yl)methyl (Z)-hexadec-9-enoate

CAS No.: 910228-13-6

Reference Standards

VCID: VC0109563

Molecular Formula: C20H37O5P

Molecular Weight: 388.5 g/mol

(2-Hydroxy-2-oxo-1,2lambda5-oxaphospholan-5-yl)methyl (Z)-hexadec-9-enoate - 910228-13-6

CAS No. 910228-13-6
Product Name (2-Hydroxy-2-oxo-1,2lambda5-oxaphospholan-5-yl)methyl (Z)-hexadec-9-enoate
Molecular Formula C20H37O5P
Molecular Weight 388.5 g/mol
IUPAC Name (2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl (Z)-hexadec-9-enoate
Standard InChI InChI=1S/C20H37O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(21)24-18-19-16-17-26(22,23)25-19/h7-8,19H,2-6,9-18H2,1H3,(H,22,23)/b8-7-
Standard InChIKey IAGUMCXYAAGWJD-FPLPWBNLSA-N
Isomeric SMILES CCCCCC/C=C\CCCCCCCC(=O)OCC1CCP(=O)(O1)O
SMILES CCCCCCC=CCCCCCCCC(=O)OCC1CCP(=O)(O1)O
Canonical SMILES CCCCCCC=CCCCCCCCC(=O)OCC1CCP(=O)(O1)O
Description Cyclic phosphatidic acids (cPAs) are naturally occurring analogs of lysophosphatidic acid (LPA) in which the sn-2 hydroxy group forms a 5-membered ring with the sn-3 phosphate. Carba-derivatives of cPA (ccPA) are modified at the sn-2 (2-ccPA) or sn-3 (3-ccPA) linkage, preventing the opening of cPA to produce lysophosphatidic acid (LPA). Palmitoleoyl 3-carbacyclic phosphatidic acid (3-ccPA 16:1) is a cyclic LPA analog that contains the 16:1 fatty acid, palmitoleate, at the sn-1 position of the glycerol backbone. At 25 μM, it inhibits the transcellular migration of MM1 cells across mesothelial cell monolayers in response to fetal bovine serum (86.9%) or LPA (99.9%) without affecting proliferation. 3-ccPA 16:1 significantly inhibits autotaxin (IC50 = 620 nM), an enzyme that is important in cancer cell survival, growth, migration, invasion and metastasis. When delivered intraperitoneally, 3-ccPA 16:1 significantly reduces the number of lung metastases formed in mice injected with B16F10 melanoma cells in the tail vein.
Synonyms 3-carbacyclic PA;3-ccPA 16:1
Reference 1.Kobayashi, T.,Tanaka-Ishii, R.,Taguchi, R., et al. Existence of a bioactive lipid, cyclic phosphatidic acid, bound to human serum albumin. Life Sciences 65(21), 2185-2191 (1999).
PubChem Compound 9909601
Last Modified Nov 11 2021
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